![molecular formula C7H15NO2 B3158400 3-[Ethyl(methyl)amino]-2-methylpropanoic acid CAS No. 857577-20-9](/img/structure/B3158400.png)

3-[Ethyl(methyl)amino]-2-methylpropanoic acid

Descripción general

Descripción

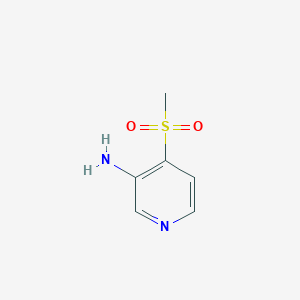

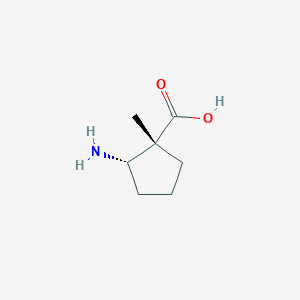

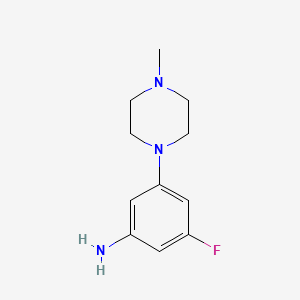

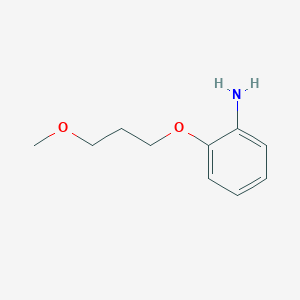

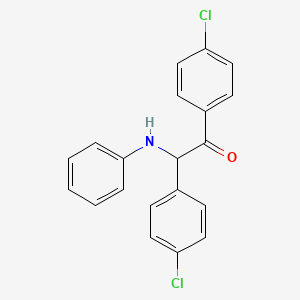

“3-[Ethyl(methyl)amino]-2-methylpropanoic acid” is an organic compound. It is derived from carboxylic acid and has three carbon atoms, which is referred to as propionate or propanoate . The molecule also contains secondary hydrogens .

Synthesis Analysis

The synthesis of such compounds often involves reactions with nitric acid . Nitro compounds can be prepared in several ways, including direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .Molecular Structure Analysis

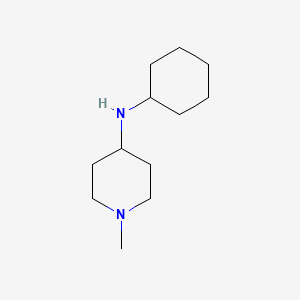

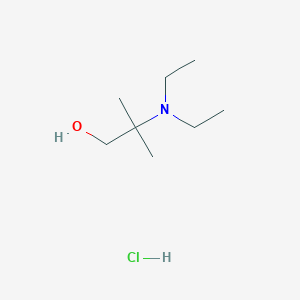

The molecular structure of “this compound” can be represented by the SMILES stringCl.CCN(C)CC(C)C(O)=O . This indicates that the molecule contains a chloride ion (Cl), a carboxylic acid group (C(O)=O), and an ethyl(methyl)amino group (CCN©). Chemical Reactions Analysis

Amines, such as “this compound”, are known to act as weak organic bases . They can accept a proton from water to form substituted ammonium ions and hydroxide ions . They also react with acids to form salts soluble in water .Aplicaciones Científicas De Investigación

Chemical Synthesis and Catalysis

- The application of a U-shaped template in the meta-C–H arylation and methylation of 3-phenylpropanoic acid demonstrates an innovative approach in chemical synthesis. This method, employing a unique combination of a U-shaped template and a mono-protected amino acid ligand, facilitates effective cross-coupling of C–H bonds with organoborons, highlighting the versatility of 3-[Ethyl(methyl)amino]-2-methylpropanoic acid in chemical reactions (Wan et al., 2013).

Metabolite Production in Microbial Processes

- The metabolite production of Staphylococcus xylosus, a gram-positive bacterium, was investigated, revealing the synthesis of several compounds including 3-(methylthio)-propanoic acid. This study sheds light on the metabolic pathways of bacteria and their ability to produce complex compounds, including those related to this compound (Beck et al., 2002).

Biocatalysis and Enantioselective Synthesis

- A practical and scalable enantioselective synthesis method for a compound structurally similar to this compound was developed. This approach emphasizes the potential of biocatalysis in producing enantiomerically pure compounds, which is crucial in pharmaceutical and chemical industries (Alonso et al., 2005).

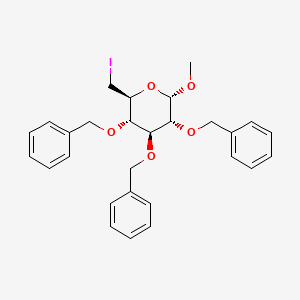

Spectroscopy and Structural Analysis

- The structural and vibrational analysis of a molecular complex similar to this compound provided insights into its molecular arrangement. The study utilizing X-ray diffraction and spectroscopic methods contributes to understanding the structural characteristics of such compounds (Thirunarayanan et al., 2017).

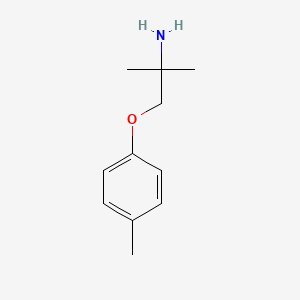

Analytical Chemistry in Fatty Acid Analysis

- 2-Amino-2-methylpropanol, a related compound, was employed as a chemical modifying reagent in the analysis of unsaturated fatty acids. This illustrates the compound's utility in enhancing the analytical capabilities for studying complex biochemical substances (Yao-hong, 2006).

Catalysis in Organic Chemistry

- Research on the synthesis of dioxolanes and oxazolidines using silica gel catalysis, employing 2-Amino-2-methylpropanol, underscores the role of this compound in facilitating important reactions in organic chemistry (Rohand et al., 2018).

Pharmaceutical Intermediates and Biocatalysis

- The asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid using a newly isolated Methylobacterium demonstrates the potential of microbial biocatalysts in producing pharmaceutical intermediates, a field closely related to the applications of this compound (Li et al., 2013).

Medical Imaging and Radiolabeling

- Studies on the synthesis, radiolabeling, and biological evaluation of fluorinated analogs of this compound demonstrate its potential in medical imaging, particularly in the imaging of brain tumors using positron emission tomography (Yu et al., 2010).

Mecanismo De Acción

The mechanism of action of amines involves the lone pair of electrons on the nitrogen atom, which can accept a proton . For example, in the reaction with a carbodiimide, the carbonyl of the acid attacks the carbodiimide, followed by a proton transfer. The primary amine then attacks the carbonyl carbon of the acid, forming a tetrahedral intermediate before collapsing and discharging the urea byproduct .

Safety and Hazards

The safety data sheet for a similar compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is corrosive to metals and can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), particularly to the respiratory system .

Propiedades

IUPAC Name |

3-[ethyl(methyl)amino]-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-4-8(3)5-6(2)7(9)10/h6H,4-5H2,1-3H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOHPGPJGSYBRKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)CC(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((5-(hydroxymethyl)-2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazol-1-yl)methyl)-6-methylpyridin-3-ol](/img/structure/B3158322.png)

![[(4,6-Dimethyl-3-pyridinyl)methyl]amine dihydrochloride](/img/structure/B3158338.png)